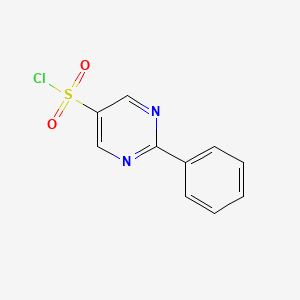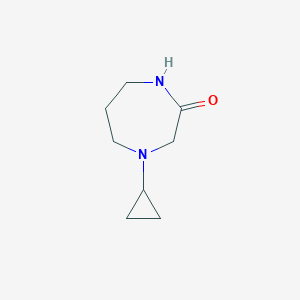
(Thiophen-3-ylmethyl)hydrazine dihydrochloride
Übersicht
Beschreibung
(Thiophen-3-ylmethyl)hydrazine dihydrochloride (THDH) is an organo-hydrazine compound that is used in synthetic organic chemistry for a variety of applications. It is a colorless, volatile liquid with a boiling point of 81-83°C. THDH has a low toxicity and is relatively stable under normal conditions. THDH has been used in various fields such as medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Mass Spectral Fragmentation Patterns
Thiophene derivatives, such as those derived from (Thiophen-3-ylmethyl)hydrazine, have been synthesized for the investigation of their mass spectral fragmentation patterns. These studies provide foundational knowledge for the structural elucidation and chemical characterization of thiophene-based compounds, contributing to the development of new materials and pharmaceuticals (Mohamed, Unis, & El-Hady, 2006).
Antiviral Evaluations
Research on thiophene derivatives includes their reactions with various nucleophiles for potential antiviral applications. Such studies are critical for the discovery of new antiviral agents, especially in the context of emerging viral diseases (Sayed & Ali, 2007).
Medicinal Chemistry Applications
Antimicrobial Agents
Novel thiophene-based compounds, including those related to (Thiophen-3-ylmethyl)hydrazine, have been evaluated for their antimicrobial activity. These compounds show promise as potential therapeutic agents against various bacterial and fungal pathogens, highlighting their significance in addressing antibiotic resistance (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010).
Environmental Monitoring
Fluorescence "Turn-On" Sensor for Hydrazine Detection
A "turn-on" fluorescence probe based on thiophene has been developed for the selective detection of hydrazine, a known environmental contaminant and human carcinogen. This research is crucial for environmental monitoring, offering a sensitive and selective method for detecting hazardous substances in water sources (Jiang, Lu, Shangguan, Yi, Zeng, Zhang, & Hou, 2020).
Eigenschaften
IUPAC Name |
thiophen-3-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h1-2,4,7H,3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMOABKIIVKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Thiophen-3-ylmethyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)

